N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula C13H16N2O4S and a molecular weight of 296.35 g/mol . This compound is known for its unique structure, which includes a piperidinyl sulfonyl group attached to a phenyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-aminophenyl sulfone with acetic anhydride in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular signaling pathways .
Comparison with Similar Compounds
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}acetamide can be compared with similar compounds such as:
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}methanamide: This compound has a similar structure but with a methanamide group instead of an acetamide group.
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}propionamide: This compound has a propionamide group, providing different chemical properties and reactivity.
N-{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}butanamide: This compound features a butanamide group, which can influence its biological activity and applications.
This compound stands out due to its specific acetamide group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(4-oxopiperidin-1-yl)sulfonylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10(16)14-11-2-4-13(5-3-11)20(18,19)15-8-6-12(17)7-9-15/h2-5H,6-9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXHHMJYPDIGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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